Nalbuphine - 20594-83-6

Nalbuphine

Catalog Number: EVT-1569150
CAS Number: 20594-83-6
Molecular Formula: C21H27NO4
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nalbuphine is an organic heteropentacyclic compound. It has a role as a mu-opioid receptor antagonist and an opioid analgesic. It derives from a hydride of a morphinan.
A narcotic used as a pain medication. It appears to be an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors. Nalbuphine is the only opioid analgesic that is not a controlled substance in the United States.
Nalbuphine is an Opioid Agonist/Antagonist. The mechanism of action of nalbuphine is as a Competitive Opioid Antagonist, and Partial Opioid Agonist.
Nalbuphine is a synthetic mixed opioid agonist-antagonist with analgesic properties. Although its exact mechanism has not been fully delineated, it is hypothesized that upon administration, nalbuphine binds to kappa receptors in the central nervous system (CNS), thereby inhibiting the release of neurotransmitters that mediate pain, such as substance P. Additionally, nalbuphine exerts post-synaptic inhibitory effects on interneurons and output neurons of the spinothalamic tract, responsible for transporting nociceptive information. Compared to other opioid agents that stimulate mu receptors, nalbuphine antagonizes mu receptors, thereby potentially producing less intense respiratory depression.
Nalbuphine is only found in individuals that have used or taken this drug. It is a narcotic used as a pain medication. It appears to be an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors. [PubChem]The exact mechanism of action is unknown, but is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system). The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms. Nalbuphine is thought primarily to be a kappa agonist. It is also a partial mu antagonist analgesic, with some binding to the delta receptor and minimal agonist activity at the sigma receptor.
A narcotic used as a pain medication. It appears to be an agonist at KAPPA RECEPTORS and an antagonist or partial agonist at MU RECEPTORS.
See also: Nalbuphine Hydrochloride (has salt form).
Overview

Nalbuphine is a semi-synthetic opioid analgesic that is primarily used for the treatment of moderate to severe pain. It is classified as a mixed agonist-antagonist, meaning it activates some opioid receptors while blocking others, which can help reduce the risk of addiction and respiratory depression associated with traditional opioids. Nalbuphine is structurally related to oxymorphone and has been utilized in both clinical settings and research applications due to its unique pharmacological profile.

Source and Classification

Nalbuphine is derived from thebaine, an alkaloid found in opium poppies. It is classified under the category of opioid analgesics and specifically as a mixed agonist-antagonist. This classification allows nalbuphine to provide pain relief while also mitigating some of the adverse effects commonly associated with full opioid agonists, such as morphine or fentanyl.

Synthesis Analysis

Methods and Technical Details

The synthesis of nalbuphine involves several chemical reactions that convert precursor compounds into the final product. One notable method includes a five-step process starting from N,0-bis(alkoxycarbonyl)-14-hydroxynormorphinone. The synthesis typically includes:

  1. Reduction: The initial compound undergoes reduction using lithium aluminum hydride to produce nalbuphine.
  2. Refluxing: The reaction mixture is refluxed with sulfuric acid and water, followed by pH adjustments to facilitate further reactions.
  3. Purification: The product is purified through techniques such as liquid chromatography to achieve the desired purity levels (often exceeding 90%) and yield (up to 86.9%) .

Technical Data

The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and reagent concentrations to improve yield and purity .

Molecular Structure Analysis

Structure and Data

Nalbuphine has a complex structure characterized by its unique arrangement of atoms, which contributes to its pharmacological properties. Its molecular formula is C_21H_27NO_4, with a molecular weight of 357.45 g/mol. The structural features include:

  • A phenolic hydroxyl group
  • A tertiary amine
  • Multiple chiral centers that influence its interaction with opioid receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Nalbuphine participates in various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Reduction Reactions: These are crucial for converting precursor compounds into nalbuphine.
  2. Hydrolysis: Involves the breakdown of ester bonds during purification processes.
  3. Acid-Base Reactions: Used for pH adjustments during synthesis to optimize reaction conditions.

The synthesis methods have been refined over time to minimize by-products such as β-nalbuphine, an undesirable epimer .

Mechanism of Action

Process and Data

Nalbuphine exerts its analgesic effects through its action on opioid receptors in the central nervous system. It primarily acts as an agonist at the kappa-opioid receptor while functioning as an antagonist at the mu-opioid receptor. This dual mechanism provides effective pain relief while reducing the potential for abuse and addiction associated with mu-opioid agonists.

The pharmacodynamic properties of nalbuphine include:

  • Analgesia: Effective in treating pain without significant respiratory depression.
  • Sedation: May induce sedation due to central nervous system activity.
  • Ceiling Effect: Exhibits a ceiling effect for respiratory depression, making it safer than many traditional opioids .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nalbuphine is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water, methanol, and ethanol but insoluble in non-polar solvents.

Chemical Properties

  • Melting Point: Approximately 200 °C.
  • pH Range: The pH of nalbuphine solutions typically ranges from 4 to 7.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Nalbuphine has several applications in both clinical and research settings:

  1. Pain Management: Used for managing acute and chronic pain conditions, particularly in postoperative settings.
  2. Anesthesia: Employed as an adjunct in anesthesia protocols due to its analgesic properties.
  3. Research: Investigated for potential use in treating opioid dependence due to its mixed agonist-antagonist profile.

Additionally, nalbuphine's unique properties have led to studies exploring its efficacy when combined with other drugs for enhanced therapeutic effects .

Introduction to Nalbuphine: Historical Development and Pharmacological Classification

Historical Context of Opioid Analgesics and Emergence of Mixed Agonist-Antagonists

The development of nalbuphine occurred against the backdrop of mid-20th century efforts to create safer opioid analgesics. Conventional opioid agonists like morphine, while effective for pain management, presented significant clinical challenges including respiratory depression, addiction potential, and adverse gastrointestinal effects. Pharmaceutical research during the 1950s-1970s focused on developing compounds that could provide analgesia with reduced abuse liability and respiratory suppression. This effort led to the emergence of the mixed agonist-antagonist opioid class, designed to deliver analgesia while mitigating key adverse effects associated with pure μ-opioid receptor agonists [1] [2].

Nalbuphine was specifically synthesized in 1965 by scientists seeking to combine the structural elements of the potent agonist oxymorphone with the antagonist properties of naloxone. This intentional molecular hybridization aimed to create an analgesic with a more favorable pharmacological profile. The compound underwent extensive clinical evaluation throughout the 1970s and received FDA approval in 1979 under the brand name Nubain® (DuPont Pharmaceuticals). Its introduction represented a significant advancement in the therapeutic armamentarium, offering an analgesic option with reduced abuse potential compared to traditional schedule II opioids [2] [3] [9].

Pharmacologically, nalbuphine belongs to the phenanthrene series of opioids and is classified as a mixed agonist-antagonist. This designation reflects its dual activity: partial agonism at the κ-opioid receptor (KOR) and antagonism or partial agonism at the μ-opioid receptor (MOR). This receptor profile produces effective analgesia comparable to morphine at equivalent doses, while exhibiting a ceiling effect for respiratory depression and significantly reduced abuse potential compared to pure MOR agonists [1] [6] [8].

Structural Characterization of Nalbuphine: Chemical Properties and Isomerism

Nalbuphine hydrochloride possesses the systematic chemical name (-)-17-(Cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride and the molecular formula C₂₁H₂₇NO₄ [3] [4] [9]. Its molecular weight is 357.45 g/mol, and it appears as a pale yellow solid in its base form. The compound features a characteristic phenanthrene core structure, which is fundamental to its opioid activity. The critical structural modifications distinguishing nalbuphine from classical opioid agonists are the cyclobutylmethyl substitution at the nitrogen atom and the presence of a 14-hydroxy group [3] [9].

Table 1: Fundamental Chemical Properties of Nalbuphine

PropertyValueSignificance
Molecular FormulaC₂₁H₂₇NO₄Base structure consistent with phenanthrene opioids
Molecular Weight357.45 g/molHigher than morphine (285.34 g/mol) due to cyclobutylmethyl group
Melting Point230.5°CIndicates crystalline solid state at room temperature
Water SolubilityHighly soluble as hydrochloride saltFacilitates parenteral administration
Partition Coefficient (Log P)~1.44Moderate lipophilicity supporting blood-brain barrier penetration
StereochemistryMultiple chiral centers; (-) isomer is pharmacologically activeAbsolute configuration crucial for receptor binding

The molecule contains five chiral centers (positions 5R, 6S, 9R, 13S, and 14R), making stereochemistry a critical determinant of its pharmacological activity. The naturally occurring (-)-enantiomer is therapeutically active, while the (+)-enantiomer lacks significant opioid receptor affinity. This stereospecificity arises from the precise three-dimensional orientation required for interaction with opioid receptors [3] [4] [9].

Nalbuphine undergoes significant first-pass metabolism when administered orally, resulting in low bioavailability (<20%). This characteristic necessitates parenteral administration (intravenous, intramuscular, or subcutaneous) for clinical efficacy. Its metabolism occurs primarily in the liver via conjugation into inactive metabolites, notably nalbuphine-6-glucuronide. The glucuronidation pathway involves UGT2B7 and UGT1A3 enzymes, producing metabolites excreted renally. Unlike many opioids, cytochrome P450 enzymes play a minor role in nalbuphine metabolism, reducing potential for certain pharmacokinetic drug interactions [3] [6] [9].

Table 2: Major Metabolic Pathways of Nalbuphine

MetaboliteEnzyme ResponsibleActivityPrimary Elimination Route
Nalbuphine-6-glucuronideUGT2B7, UGT1A3InactiveRenal (>90%)
Hydroxy-nalbuphineCYP3A4/CYP2C8 (minor)Weakly activeRenal
N-desalkyl-nalbuphineCYP3A4 (minor)NegligibleRenal/fecal

The synthesis of nalbuphine typically begins with naturally occurring opioid precursors. One documented manufacturing process starts with 14-hydroxydihydronormorphinone, which undergoes acylation using cyclobutanecarboxylic acid chloride. Subsequent reduction steps with lithium aluminum hydride yield the target molecule. Recent process optimizations focus on controlling the formation of the 6-β epimer impurity during synthesis, achieving levels below 0.1% in final products through optimized reduction conditions using tetramethylammonium triacetoxyborohydride [4] [9].

Regulatory Evolution: From Controlled Substance to Non-Controlled Opioid Analgesic Status

Nalbuphine's regulatory status represents a unique trajectory among potent opioid analgesics. Initially classified as a Schedule II controlled substance under the Controlled Substances Act (CSA) following its 1979 FDA approval, this designation reflected concerns common to all potent opioids during that era. However, subsequent post-marketing surveillance and abuse potential studies demonstrated a significantly lower abuse profile compared to pure μ-opioid agonists. This led to its de-scheduling in 1976 when the Drug Enforcement Administration (DEA) determined that nalbuphine did not meet the criteria for control under the CSA [1] [7].

The basis for this regulatory shift stemmed from several distinctive pharmacological properties:

  • Limited Euphorigenic Potential: Nalbuphine produces minimal euphoria due to its μ-receptor antagonism, reducing its abuse liability compared to morphine-like agonists.
  • Ceiling Effect for Respiratory Depression: Unlike morphine, nalbuphine exhibits a plateau in respiratory depression at higher doses (approximately 0.45 mg/kg).
  • Precipitation of Withdrawal: In opioid-dependent individuals, nalbuphine can precipitate withdrawal symptoms, making it unattractive for recreational use among those with opioid dependence [1] [6] [8].

This regulatory distinction positions nalbuphine as the only potent prescription opioid analgesic not classified as a controlled substance at the federal level in the United States. Nevertheless, certain states (notably Kentucky) have implemented their own controls, classifying it as Schedule IV. This unique status facilitates its use in clinical settings without the stringent prescribing and dispensing requirements governing other potent opioids [1] [3].

Globally, regulatory approaches to nalbuphine vary significantly:

  • Australia: Classified as Schedule 4 (Prescription Only Medicine)
  • Canada: Listed under Schedule IV of the Controlled Drugs and Substances Act
  • India: Available without restriction as an over-the-counter medication
  • United Kingdom: Classified as a Schedule 4 (Part I) Controlled Drug (CD) under the Misuse of Drugs Regulations 2001 [2] [3] [5]

Table 3: Regulatory Timeline and Status of Nalbuphine

YearRegulatory ActionJurisdictionBasis
1965Compound Synthesized-Research by DuPont Pharmaceuticals
1976Removal from Schedule IIUnited States (Federal)Demonstrated low abuse potential
1979FDA Approval (Nubain®)United StatesDemonstrated efficacy for moderate-severe pain
1985Non-controlled statusUnited States (Federal)Formalized after review period
PresentSchedule IVKentucky (USA)State-level control
PresentOver-the-counterIndiaLow abuse potential in population

This regulatory evolution continues to influence clinical utilization patterns, particularly in settings where controlled substance regulations present logistical challenges, such as battlefield medicine, remote healthcare facilities, and certain hospice care environments. Its non-controlled status in India has made it the predominant opioid analgesic deployed in military field operations by the Indian armed forces [2] [5].

Properties

CAS Number

20594-83-6

Product Name

Nalbuphine

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H27NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,15-16,19,23-25H,1-3,6-11H2/t15-,16+,19-,20-,21+/m0/s1

InChI Key

NETZHAKZCGBWSS-CEDHKZHLSA-N

SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Solubility

2.09e+00 g/L

Synonyms

EN 2234A
EN-2234A
EN2234A
Nalbuphine
Nalbuphine Hydrochloride
Nalbuphine Serb
Nubain

Canonical SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.